2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 612054-21-4
VCID: VC6267383
InChI: InChI=1S/C26H25N3O4/c1-16-13-22-24(26(30)29(16)12-11-17-7-5-4-6-8-17)23(19(15-27)25(28)33-22)18-9-10-20(31-2)21(14-18)32-3/h4-10,13-14,23H,11-12,28H2,1-3H3
SMILES: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CCC4=CC=CC=C4
Molecular Formula: C26H25N3O4
Molecular Weight: 443.503

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

CAS No.: 612054-21-4

Cat. No.: VC6267383

Molecular Formula: C26H25N3O4

Molecular Weight: 443.503

* For research use only. Not for human or veterinary use.

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile - 612054-21-4

Specification

CAS No. 612054-21-4
Molecular Formula C26H25N3O4
Molecular Weight 443.503
IUPAC Name 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C26H25N3O4/c1-16-13-22-24(26(30)29(16)12-11-17-7-5-4-6-8-17)23(19(15-27)25(28)33-22)18-9-10-20(31-2)21(14-18)32-3/h4-10,13-14,23H,11-12,28H2,1-3H3
Standard InChI Key QSGJUIHBTAZLQD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CCC4=CC=CC=C4

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic system combining a pyran oxygen heterocycle with a pyridine ring. Its IUPAC name reflects the positions of key substituents:

  • Amino group at position 2.

  • 3,4-Dimethoxyphenyl moiety at position 4.

  • Methyl group at position 7.

  • Oxo group at position 5.

  • 2-Phenylethyl chain at position 6.

  • Carbonitrile group at position 3.

The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, influencing electronic distribution and potential binding interactions. The carbonitrile group enhances electrophilicity, enabling participation in cyclization and nucleophilic substitution reactions .

Synthetic Methodologies

Multicomponent Reaction (MCR) Strategies

The synthesis of pyrano-pyridine derivatives often employs multicomponent reactions (MCRs) due to their efficiency and atom economy. A representative protocol involves:

  • Condensation: Reacting a β-ketoester (e.g., ethyl acetoacetate) with hydrazine to form a pyrazolone intermediate.

  • Nucleophilic Attack: The intermediate reacts with an aryl aldehyde (e.g., 3,4-dimethoxybenzaldehyde) and malononitrile under catalytic conditions.

  • Cyclization: Acid- or base-catalyzed ring closure forms the pyrano-pyridine core .

Catalytic Innovations

The use of indium chloride (InCl₃) as a Lewis acid catalyst under ultrasound irradiation (40°C, 20 min) has been shown to improve yields (85–95%) in analogous pyrano-pyrazole syntheses . This method’s success suggests adaptability for the target compound by substituting 3,4-dimethoxybenzaldehyde in place of simpler aryl aldehydes.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₇H₂₆N₄O₄
Molecular Weight470.53 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
Melting Point220–225°C (predicted)
Spectral Data (IR)ν ~2200 cm⁻¹ (C≡N), ~1650 cm⁻¹ (C=O)

The 3,4-dimethoxyphenyl group increases lipophilicity (logP ≈ 3.2), enhancing membrane permeability in biological systems. The carbonitrile group’s IR absorption at ~2200 cm⁻¹ provides a diagnostic marker for structural validation .

Biological Activity and Mechanisms

Anticancer Activity

The carbonitrile and oxo groups facilitate interactions with kinase ATP-binding pockets. In silico docking studies predict inhibition of EGFR (epidermal growth factor receptor) with a binding affinity of −9.2 kcal/mol, comparable to erlotinib (−10.1 kcal/mol) .

Applications in Medicinal Chemistry

Lead Optimization

The compound’s modular structure allows for derivatization:

  • Nitro → Amine reduction: Enhances solubility and reduces toxicity.

  • Phenylethyl chain modification: Adjusts steric bulk to optimize target selectivity.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with in vitro release studies showing 80% payload delivery over 72 hours .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator